Methyl 4-(2-aminoethoxy)benzoate
Overview
Description
“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .Molecular Structure Analysis
“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications
Application 1: Synthesis of Selective Estrogen Receptor Modulators
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Methyl 4-(2-aminoethoxy)benzoate is used in the synthesis of Selective Estrogen Receptor Modulators (SERMs). These are a class of drugs that act on the estrogen receptor and are used in the management of osteoporosis and breast cancer .
- Methods of Application or Experimental Procedures : The compound is used to synthesize and characterize a series of methyl 4-[2-(cyclized amino)ethoxy] benzoate esters, which are key intermediates in the synthesis of potential SERMs . The synthesis and spectral characterization of these esters are described in the research .
- Results or Outcomes : The research describes the significant 1H-NMR shifts related to synthesized derivatives. 13C-NMR data were particularly discussed. Moreover, molecular ion peaks and different fragmentation patterns in mass spectral analysis were demonstrated .
Application 2: Synthesis of Other Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 4-(2-aminoethoxy)benzoate can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis route and target compound .
Application 3: Synthesis of Other Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 4-(2-aminoethoxy)benzoate can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis route and target compound .
Application 4: Synthesis of Benzoate Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Methyl 4-(2-aminoethoxy)benzoate can be used in the synthesis of benzoate derivatives .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis route and target compound .
Safety And Hazards
properties
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYWTZXDXXQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555869 | |
Record name | Methyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethoxy)benzoate | |
CAS RN |
56850-93-2 | |
Record name | Methyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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